molecular formula C25H23N3O2 B554886 H-His(Trt)-OH CAS No. 35146-32-8

H-His(Trt)-OH

Cat. No.: B554886
CAS No.: 35146-32-8
M. Wt: 397.5 g/mol
InChI Key: BSZQZNOAYQCQFZ-QHCPKHFHSA-N
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Description

H-Histidine(Trityl)-OH, commonly referred to as H-His(Trt)-OH, is a derivative of the amino acid histidine. The trityl group (Trt) is a protecting group used in peptide synthesis to protect the imidazole side chain of histidine from unwanted reactions during the synthesis process. This compound is widely used in the field of peptide synthesis and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Histidine(Trityl)-OH typically involves the protection of the histidine amino acid. The trityl group is introduced to the histidine molecule to protect the imidazole side chain. The process generally involves the reaction of histidine with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride.

Industrial Production Methods

In industrial settings, the production of H-Histidine(Trityl)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high vacuum techniques and controlled environments helps in achieving the desired quality.

Chemical Reactions Analysis

Types of Reactions

H-Histidine(Trityl)-OH undergoes various chemical reactions, including:

    Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the histidine molecule.

    Oxidation and Reduction: The imidazole ring of histidine can undergo oxidation and reduction reactions, although the trityl group provides some protection against these reactions.

Common Reagents and Conditions

    Trityl Chloride: Used for the protection of the imidazole side chain.

    Pyridine: Acts as a base in the protection reaction.

    Acidic Conditions: Used for the removal of the trityl group.

Major Products Formed

The major product formed from the protection reaction is H-Histidine(Trityl)-OH. Upon deprotection, the major product is free histidine, which can be further modified or used in peptide synthesis.

Scientific Research Applications

H-Histidine(Trityl)-OH has a wide range of applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The trityl group protects the imidazole side chain during the synthesis process, allowing for selective reactions at other functional groups.

    Biological Studies: It is used in the study of enzyme-substrate interactions, protein folding, and other biochemical processes.

    Medical Research: It is used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: It is used in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of H-Histidine(Trityl)-OH involves the protection of the imidazole side chain of histidine. The trityl group prevents unwanted reactions at the imidazole ring, allowing for selective functionalization of other parts of the molecule. This protection is crucial in peptide synthesis, where multiple functional groups are present and selective reactions are required.

Comparison with Similar Compounds

Similar Compounds

    H-Histidine(Trityl)-OMe: A similar compound where the carboxyl group is methylated.

    H-Histidine(Trityl)-2-ClTrt Resin: A resin-bound form used in solid-phase peptide synthesis.

    Fmoc-Histidine(Trityl)-OH: Another protected form of histidine used in peptide synthesis.

Uniqueness

H-Histidine(Trityl)-OH is unique due to its specific protection of the imidazole side chain, which is crucial for selective reactions in peptide synthesis. The trityl group provides stability and prevents unwanted side reactions, making it a valuable compound in the synthesis of complex peptides and proteins.

Properties

IUPAC Name

(2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c26-23(24(29)30)16-22-17-28(18-27-22)25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,23H,16,26H2,(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZQZNOAYQCQFZ-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90428597
Record name H-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35146-32-8
Record name 1-(Triphenylmethyl)-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35146-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name H-His(Trt)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90428597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Histidine, 1-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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